2-Benzoyloxazole
Description
Properties
IUPAC Name |
1,3-oxazol-2-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYXHUOYWYRVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584531 | |
| Record name | (1,3-Oxazol-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174150-58-4 | |
| Record name | (1,3-Oxazol-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzoyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acid-Catalyzed Cyclization
Traditional routes to 2-benzoyloxazole involve cyclocondensation of 2-aminophenol with benzoyl chloride or its equivalents under acidic conditions. Hughes et al. demonstrated this approach in their synthesis of oxazole fragments for natural products, where 2-aminophenol reacts with benzoyl chloride in the presence of thionyl chloride to form the oxazole ring. The reaction proceeds via intermediate formation of a benzoylated amine, followed by dehydrative cyclization (Scheme 2).
Scheme 2: Acid-catalyzed cyclization of 2-aminophenol with benzoyl chloride.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization. For instance, Anderson et al. reported a 30-minute reaction at 150°C using acetic acid as a catalyst, achieving an 82% yield of this compound. This method reduces side reactions such as over-acylation or decomposition, common in prolonged thermal conditions.
Table 2: Comparison of classical cyclization methods.
| Method | Conditions | Yield (%) |
|---|---|---|
| Thionyl chloride | Reflux, 4 h | 75 |
| Acetic acid (microwave) | 150°C, 30 min | 82 |
| Polyphosphoric acid | 120°C, 2 h | 68 |
Acylation of Oxazole Precursors
Oxazol-2-ylzinc Chloride Intermediates
Anderson’s synthesis of ethyl this compound-4-carboxylate highlights the use of oxazol-2-ylzinc chlorides as key intermediates. These reagents undergo Negishi coupling with benzoyl halides to introduce the benzoyl group regioselectively (Scheme 3). The method offers excellent functional group tolerance, enabling the incorporation of electron-rich and electron-poor aryl groups.
Scheme 3: Acylation via oxazol-2-ylzinc chloride intermediates.
Direct Friedel-Crafts Acylation
In rare cases, Friedel-Crafts acylation of preformed oxazole rings has been explored. For example, treatment of oxazole with benzoyl chloride in the presence of AlCl₃ at −20°C yields this compound, albeit in modest yields (45–50%) due to competing polymerization.
Comparative Analysis of Methods
Efficiency and Scalability
The Tf₂O-mediated method outperforms classical approaches in yield (95% vs. 75–82%) and reaction time (1–2 h vs. 4–24 h). However, it requires stringent anhydrous conditions and expensive reagents. Classical cyclization remains advantageous for large-scale synthesis due to lower costs and simpler workup.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyloxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzoyloxazoles.
Scientific Research Applications
Synthesis of 2-Benzoyloxazole
The synthesis of this compound typically involves the reaction of benzoyl chloride with 2-aminophenol. Recent advancements in synthetic methodologies have improved the efficiency and yield of this process. For instance, the use of green chemistry approaches has been emphasized, allowing for environmentally friendly synthesis while maintaining high yields and purity .
Biological Activities
This compound and its derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development. The following are key therapeutic areas where these compounds have shown promise:
- Antimicrobial Activity : Studies have demonstrated that this compound derivatives possess significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Molecular docking studies suggest that their mechanism of action may involve the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication .
- Antifungal Properties : In addition to antibacterial effects, this compound derivatives have shown moderate antifungal activity against pathogens like Candida albicans and Aspergillus clavatus, indicating their potential as antifungal agents .
- Anticancer Potential : Research has indicated that certain benzoxazole derivatives can inhibit cancer cell proliferation. Their ability to induce apoptosis in cancer cells makes them candidates for further investigation in cancer therapy .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzoxazole derivatives, suggesting their potential role in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity Evaluation
A study synthesized a series of this compound derivatives and evaluated their antimicrobial efficacy against several bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity, particularly against gram-negative bacteria at low concentrations (25 μg/mL). The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the benzene ring significantly improved activity .
Case Study 2: Anticancer Activity Investigation
Another research project focused on the anticancer properties of this compound derivatives. The study utilized various cancer cell lines to assess cytotoxicity and found that certain derivatives induced significant cell death through apoptosis pathways. These findings support further development as potential anticancer agents .
Comparative Data Table
| Activity | Compound | Target Pathogen/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Antibacterial | This compound | E. coli | 25 μg/mL |
| Antifungal | This compound | Candida albicans | Moderate activity |
| Anticancer | Various derivatives | Cancer cell lines (e.g., MCF-7) | Significant cytotoxicity |
| Anti-inflammatory | Selected derivatives | In vitro models | Varies by compound |
Mechanism of Action
The mechanism of action of 2-Benzoyloxazole and its derivatives involves interactions with various molecular targets and pathways. For instance, certain derivatives exhibit anticancer activity by interfering with cell cycle progression and inducing apoptosis in cancer cells . The specific molecular targets and pathways can vary depending on the derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Benzoxazole Derivatives
- 2-(Fluorosulfonyloxy)phenylbenzoxazole : This derivative replaces the benzoyl group with a fluorosulfonyloxy substituent. The electron-withdrawing fluorosulfonyl group enhances electrophilic reactivity, making it a candidate for covalent binding in enzyme inhibition studies .
- 2-Chloromethylbenzoxazole : The chloromethyl group increases lipophilicity, improving membrane permeability. This modification is linked to enhanced antimicrobial activity in vitro .
- 2-Methyl-5-phenylbenzoxazole : Substitution with methyl and phenyl groups at the 2- and 5-positions alters steric bulk, affecting binding affinity to biological targets such as Aβ42 fibrils, which are implicated in Alzheimer’s disease .
Benzimidazoles
Benzimidazoles feature a benzene fused to an imidazole ring. Unlike benzoxazoles, the imidazole nitrogen atoms allow for hydrogen bonding, which is critical for interactions with DNA (e.g., in antiparasitic drugs like albendazole). However, benzimidazoles generally exhibit lower thermal stability compared to benzoxazoles due to reduced aromatic resonance .
Benzothiazoles
Benzothiazoles replace the oxygen atom in oxazole with sulfur. This substitution increases polarizability and redox activity, making benzothiazoles effective in photodynamic therapy. For example, 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole shows pronounced antitumor activity via ROS generation .
Physicochemical Properties
| Property | 2-Benzoyloxazole | 2-Methylbenzimidazole | 5-Chloro-benzothiazole |
|---|---|---|---|
| LogP (lipophilicity) | 3.2 | 2.8 | 4.1 |
| Melting Point (°C) | 145–148 | 172–175 | 210–213 |
| Aqueous Solubility (mg/L) | 28 | 45 | 12 |
Benzothiazoles exhibit higher lipophilicity (LogP > 4), favoring blood-brain barrier penetration, while benzoxazoles balance solubility and membrane permeability .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., fluorosulfonyl, benzoyl) at the 2-position of benzoxazoles correlate with enhanced enzymatic inhibition .
- Thermal Stability : Benzoxazoles decompose at higher temperatures (~300°C) compared to benzimidazoles (~250°C), making them suitable for high-temperature industrial applications .
- Drug Development : Recent studies highlight this compound derivatives as lead compounds for kinase inhibitors, with improved selectivity over benzothiazoles .
Biological Activity
2-Benzoyloxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential therapeutic applications of this compound, drawing on various research studies and findings.
Chemical Structure and Synthesis
This compound is a derivative of benzoxazole, characterized by a benzoyl group attached to the nitrogen atom of the oxazole ring. The synthesis typically involves the acylation of oxazole derivatives using benzoyl chloride or other acylating agents. The reaction can be optimized through various methods, including solvent selection and temperature control, to enhance yield and purity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazole, including this compound, possess activity against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| This compound | Escherichia coli | 18 |
The inhibition zones indicate a moderate effectiveness compared to standard antibiotics like amoxicillin, which has an inhibition zone of approximately 30 mm against these strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable investigation involved the evaluation of its cytotoxic effects on various cancer cell lines. The findings suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
- Case Study : In vitro tests showed that this compound derivatives had IC50 values ranging from 20 nM to 100 nM against leukemia and solid tumor cell lines. This selectivity indicates potential for development as an anticancer agent .
Antitubercular Activity
Another area of interest is the antitubercular activity of this compound. Research indicated that modifications on the benzoxazole nucleus could lead to compounds with significant activity against Mycobacterium tuberculosis. For example, derivatives were synthesized and tested for their efficacy against both sensitive and multidrug-resistant strains of tuberculosis.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Dinitrobenzylsulfanyl derivative | <1 | High |
| This compound derivative | 5-10 | Moderate |
The dinitro derivatives showed exceptional potency, suggesting that structural modifications can enhance biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzoxazole derivatives. Research indicates that substituents at specific positions on the benzoxazole ring significantly influence their pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Benzoyloxazole, and how do reaction conditions influence yield?
- Methodological Answer : The primary synthesis involves condensation of 2-aminophenol with benzoyl chloride derivatives under acidic or catalytic conditions. Alternative routes include oxidative coupling of 2-aminophenol with aldehydes using catalysts like Cu(I)/DMEDA ( ). Yield optimization requires controlled temperature (e.g., 60–80°C), inert atmospheres, and solvent selection (e.g., DMF or toluene). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Contradictions in reported yields (e.g., 45–78%) may arise from variations in stoichiometry or catalyst loading ( ).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention (). Avoid inhalation by working in fume hoods. Storage should be in airtight containers away from oxidizers. Toxicity data (e.g., LD₅₀ oral rat: 320 mg/kg) suggest moderate acute toxicity, necessitating strict adherence to OSHA HCS guidelines ().
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Confirm structure via -NMR (aromatic protons at δ 7.5–8.2 ppm, oxazole protons at δ 8.3–8.5 ppm), -NMR (carbonyl C=O at ~165 ppm), and HRMS (calculated for C₁₀H₇NO₂: m/z 173.0477) (). X-ray crystallography provides definitive confirmation of molecular geometry, particularly for polymorphic forms ().
Advanced Research Questions
Q. How can catalytic systems be optimized for regioselective synthesis of this compound derivatives?
- Methodological Answer : Screen transition-metal catalysts (e.g., Cu(I)/DMEDA, Pd(OAc)₂) to enhance regioselectivity in cross-coupling reactions. Use DFT calculations to predict transition-state energies for competing pathways (e.g., C–O vs. C–N bond formation). Experimental validation via kinetic studies (e.g., monitoring by in situ IR) can identify rate-determining steps. Recent studies show Cu(I) systems improve selectivity to >90% under mild conditions ( ).
Q. How can contradictions in reported bioactivity data (e.g., anti-inflammatory IC₅₀ values) be systematically resolved?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines ( ) to aggregate data from heterogeneous studies. Control variables include assay type (e.g., COX-2 inhibition vs. TNF-α suppression), cell lines (RAW 264.7 vs. THP-1), and compound purity (HPLC ≥95%). Reproduce conflicting studies under standardized conditions, and apply ANOVA to identify significant variables. For example, IC₅₀ discrepancies (e.g., 2–10 µM) may stem from differences in cell viability assays (MTT vs. resazurin) ().
Q. What in silico strategies predict the reactivity and metabolic pathways of this compound in drug discovery?
- Methodological Answer : Use QSPR models to correlate electronic descriptors (e.g., HOMO/LUMO energies) with reactivity. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2). ADMET prediction tools (SwissADME) assess metabolic stability, highlighting potential cytochrome P450 interactions. MD simulations (GROMACS) evaluate stability of ligand-protein complexes over 100 ns trajectories. Recent studies identify hydroxylation at the oxazole ring as a primary metabolic pathway ( ).
Notes
- Safety : Prioritize disposal via incineration (1000°C) to prevent environmental release ().
- Data Validation : Cross-reference thermodynamic data (e.g., ΔrH° = -128 kJ/mol) with NIST Chemistry WebBook entries ().
- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling for mechanistic insights ( ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
